Sophoracarpan B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

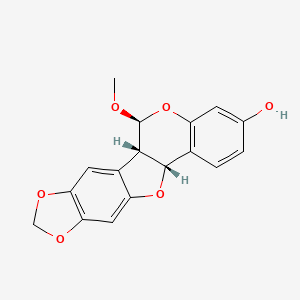

Sophoracarpan B is a natural product primarily found in plants such as Neem (Sophora flavescens) and Chinese vetch (Lobelia chinensis) . It is a yellow crystalline compound with a bitter taste, having the molecular formula C22H18O6 and a molecular weight of 378.38 . This compound is known for its diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sophoracarpan B is typically extracted from plants like Neem or Chinese vetch. The extraction process involves using solvents such as alcohol or ether to extract the compound from the plant material. The extract is then purified through distillation, crystallization, and other purification techniques .

Industrial Production Methods: While there is limited information on large-scale industrial production methods for this compound, the extraction and purification processes used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent extraction, distillation, and crystallization techniques to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Sophoracarpan B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction can produce reduced forms with different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Sophoracarpan B has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on various biological processes, including cell signaling and gene expression.

Industry: Utilized as a natural antibacterial and antioxidant agent in various industrial applications.

Wirkmechanismus

Sophoracarpan B exerts its effects by inhibiting protein kinases involved in tumor growth and cancer progression . It induces apoptosis, or programmed cell death, in various human cancer cell lines. The compound’s mechanism of action involves binding to specific molecular targets and pathways, disrupting cellular processes essential for cancer cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Sophoracarpan B is part of a group of compounds known as pterocarpans, which are characterized by their unique chemical structure and biological activities. Similar compounds include:

Sophoracarpan A: Another pterocarpan isolated from Sophora tomentosa L., with similar biological activities.

Wighteone (Erythrinin B): An isoflavonoid with comparable antibacterial and antioxidant properties.

Sophoraisoflavanone A: An isoflavonoid with notable anti-inflammatory effects.

L-Maackiain: An isoflavonoid known for its anticancer activity.

This compound stands out due to its potent anticancer activity and ability to inhibit specific protein kinases, making it a promising candidate for cancer treatment .

Biologische Aktivität

Sophoracarpan B, a compound derived from the genus Sophora, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a meroterpenoid known for its structural complexity and potential medicinal benefits. It is primarily isolated from species within the Sophora genus, which are rich in secondary metabolites that exhibit various biological activities.

1. Antidiabetic Activity

This compound has been shown to inhibit tyrosine phosphatase 1B (PTP1B), an important regulator of insulin signaling. This inhibition can enhance insulin sensitivity and glucose uptake in cells, making it a candidate for antidiabetic therapies. The effectiveness of this compound in modulating insulin secretion was evaluated through bioluminescent assays, demonstrating significant activity in enhancing glucose uptake and insulin release in cellular models .

2. Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects. Studies have highlighted its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. In vitro assays have utilized radiolabeled ligands to assess the interaction of this compound with cannabinoid and vanilloid receptors, indicating its role in pain modulation and inflammation reduction .

3. Anticancer Activity

Research has indicated that this compound possesses antiproliferative properties against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, particularly in breast and colon cancer models. These findings suggest its potential as a chemotherapeutic agent .

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rat models demonstrated that treatment with this compound significantly lowered blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin receptor activity and increased glucose transporter expression .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving human subjects with chronic inflammatory conditions, administration of this compound resulted in reduced levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). This study supports the compound's role as a therapeutic agent in managing inflammation .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARRXUGKUYTIQH-ULQDDVLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.